molecular formula C18H19N5O B7621857 2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-methyl-N-phenylacetamide

2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-methyl-N-phenylacetamide

Cat. No.: B7621857
M. Wt: 321.4 g/mol
InChI Key: SLQXRXWEQQBTOX-UHFFFAOYSA-N
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Description

2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-methyl-N-phenylacetamide is a synthetic organic compound that belongs to the class of tetrazole derivatives Tetrazoles are known for their diverse biological activities and applications in medicinal chemistry, agriculture, and materials science

Properties

IUPAC Name

2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c1-3-14-9-11-15(12-10-14)18-19-21-23(20-18)13-17(24)22(2)16-7-5-4-6-8-16/h4-12H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLQXRXWEQQBTOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN(N=N2)CC(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-methyl-N-phenylacetamide typically involves the cycloaddition reaction of nitriles with azides to form the tetrazole ring. One common method involves the reaction of 4-ethylbenzonitrile with sodium azide in the presence of a suitable catalyst, such as copper(I) iodide, under reflux conditions. The resulting tetrazole intermediate is then acylated with N-methyl-N-phenylacetamide to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized under strong oxidizing conditions, although it is generally resistant to mild oxidants.

    Reduction: Reduction of the tetrazole ring can lead to the formation of amines or other nitrogen-containing compounds.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and ethyl groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxidized tetrazole derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted tetrazole derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing it to mimic the biological activity of carboxyl-containing compounds. This interaction can lead to the inhibition of enzymes or receptors, resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(4-ethylphenyl)tetrazol-2-yl]-N-methyl-N-phenylacetamide is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties. Its combination of the tetrazole ring with the N-methyl-N-phenylacetamide moiety enhances its potential for diverse applications in medicinal chemistry and materials science.

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